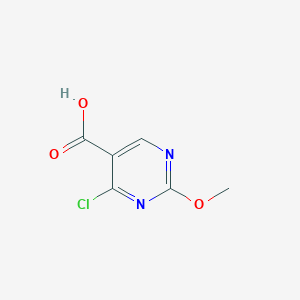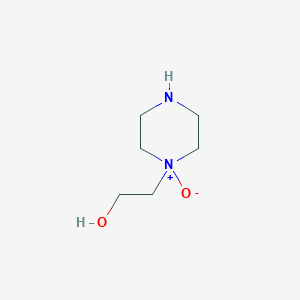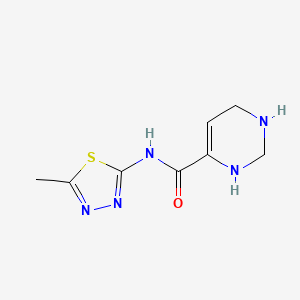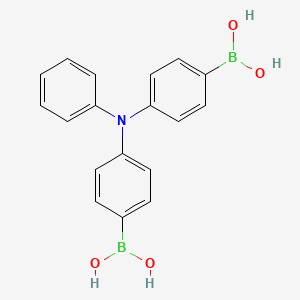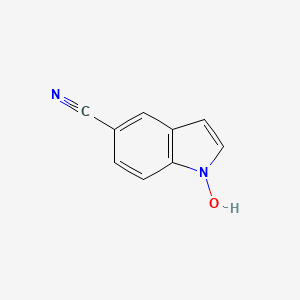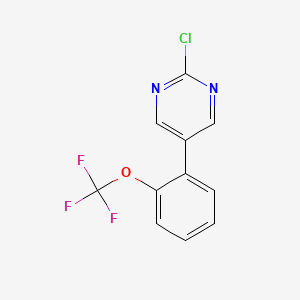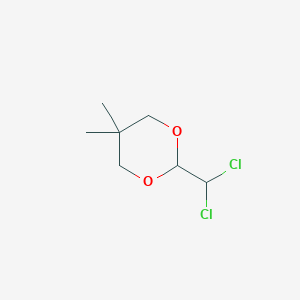
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Reaction Conditions:
Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Typically an inert solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Functionalized dioxane derivatives
科学研究应用
Chemistry
In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.
作用机制
The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.
相似化合物的比较
Similar Compounds
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dichloromethyl methyl ether
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
属性
分子式 |
C7H12Cl2O2 |
|---|---|
分子量 |
199.07 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BIMANJZHFDZDFO-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


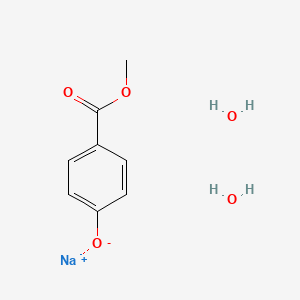

![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)

